molecular formula C24H16F3N3O2 B444665 (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE

Cat. No.: B444665
M. Wt: 435.4g/mol
InChI Key: JGVWSOOWWVQJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety, a chromene structure, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzimidazole with 6-methoxy-2H-chromen-2-one under basic conditions to form the intermediate product. This intermediate is then reacted with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription. The chromene structure may interact with proteins, altering their function and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its cellular uptake and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H16F3N3O2

Molecular Weight

435.4g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-methoxy-N-[4-(trifluoromethyl)phenyl]chromen-2-imine

InChI

InChI=1S/C24H16F3N3O2/c1-31-17-10-11-21-14(12-17)13-18(22-29-19-4-2-3-5-20(19)30-22)23(32-21)28-16-8-6-15(7-9-16)24(25,26)27/h2-13H,1H3,(H,29,30)

InChI Key

JGVWSOOWWVQJCP-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(F)(F)F)C(=C2)C4=NC5=CC=CC=C5N4

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(F)(F)F)C(=C2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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